2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
“2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile” is a chemical compound with a molecular weight of 273.38 . It is a solid in physical form . The IUPAC name for this compound is 2-((pyridin-3-ylmethyl)thio)benzo[d]thiazol-6-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study synthesized a novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . The structures of the compounds were confirmed by spectral and CHN analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11N3S2/c14-10-3-4-11-12(6-10)18-13(16-11)17-8-9-2-1-5-15-7-9/h1-7H,8,14H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile” are not available in the retrieved data, similar compounds have been studied. For example, a Diels–Alder reaction was used in the synthesis of a related compound .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid in physical form . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Anti-Tubercular Agents
This compound could be used in the design and synthesis of potent anti-tubercular agents. It has been found that certain derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β)
The compound could be used in the development of inhibitors for VEGFR-2 and PDGF-β. These inhibitors have been shown to reduce collagen deposition in a liver fibrosis model .
Inhibitors of Collagen Synthesis
This compound could be used in the development of inhibitors of collagen synthesis. These inhibitors have been shown to be effective in inhibiting collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury .
Anti-Fibrotic Agents
This compound could be used in the development of anti-fibrotic agents. Certain derivatives of this compound have been shown to display anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis .
Antioxidants
This compound could be used in the development of antioxidants. Certain derivatives of this compound have been shown to prevent fibrosis by their antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .
Inhibitors of Carbonic Anhydrase IX (CAIX)
This compound could be used in the development of inhibitors for CAIX. Certain derivatives of this compound have been found to be potent CAIX inhibitors .
Development of Organic Materials Showing Multicolor Fluorescent and Phosphorescent Behaviour
This compound could be used in the development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour .
Future Directions
properties
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10/h1-6,8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCYNFGEZRJXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile |
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